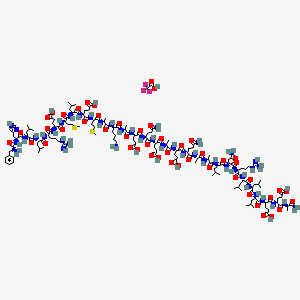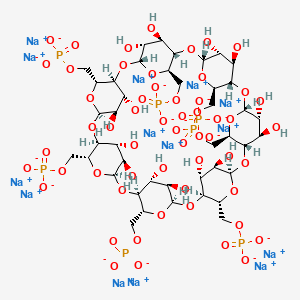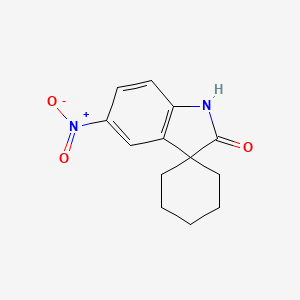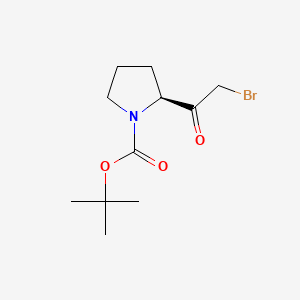
(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
Pyrrolidines can be synthesized through a variety of methods. One efficient method for the N-heterocyclization of primary amines with diols was developed using a Cp*Ir complex . This method allows for the synthesis of a variety of five-, six-, and seven-membered cyclic amines .Chemical Reactions Analysis
The chemical reactions involving pyrrolidines can vary widely depending on the specific compound and the conditions under which the reaction takes place. For instance, the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
One study details the synthesis and crystal structure analysis of a related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, through spectroscopic methods and X-ray diffraction. This research contributes to understanding the structural properties of pyrrolidine derivatives, which is crucial for designing compounds with specific chemical and physical properties (S. Naveen et al., 2007).
Asymmetric Synthesis
Another significant application is in the field of asymmetric synthesis. For instance, the reduction of chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate has been shown to yield highly diastereoselective products, demonstrating the compound's utility in synthesizing enantiomerically pure substances. This process highlights the importance of such compounds in the development of materials with specific optical properties (K. Funabiki et al., 2008).
Nitrile Anion Cyclization
The compound also plays a role in the enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines. This method provides a highly efficient synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing the utility of (s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate derivatives in creating complex molecular structures with high yield and enantiomeric excess (John Y. L. Chung et al., 2005).
Continuous Flow Synthesis
Moreover, the compound's derivatives have been used in one-step continuous flow synthesis methods for creating highly substituted pyrrole-3-carboxylic acid derivatives. This approach utilizes the HBr generated in the Hantzsch reaction for in situ hydrolysis, demonstrating the compound's versatility in synthetic organic chemistry (A. Herath et al., 2010).
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDOQGYAXYGUQV-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate | |
CAS RN |
152665-75-3 |
Source


|
| Record name | tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)
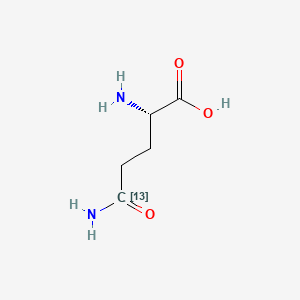
![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B599705.png)
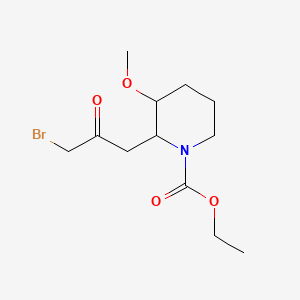
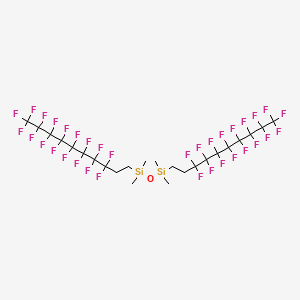
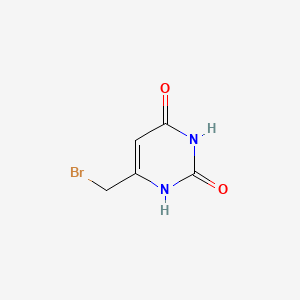
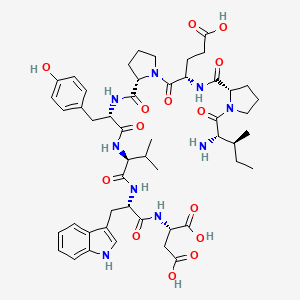
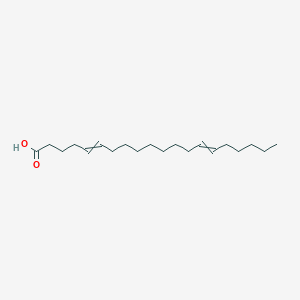
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)
![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)
